molecular formula C19H20N4O3S B2747211 methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate CAS No. 1251624-46-0

methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate

Cat. No.: B2747211
CAS No.: 1251624-46-0
M. Wt: 384.45
InChI Key: RSLWSVGIYOFECY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
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Biological Activity

Methyl 4-(2-(1-isopropyl-5-methyl-1H-pyrazole-3-carboxamido)thiazol-4-yl)benzoate is a compound that belongs to the family of pyrazole derivatives. Pyrazole-based compounds have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S with a molecular weight of 384.5 g/mol. The compound features a thiazole ring linked to a pyrazole moiety, which is known for enhancing biological activity through various interactions with biological targets.

Research indicates that pyrazole derivatives can interact with multiple biological pathways. Key mechanisms include:

  • Inhibition of Enzymes : Many pyrazole derivatives act as enzyme inhibitors. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
  • Anticancer Activity : Pyrazole derivatives have demonstrated the ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example, compounds similar to this compound have been studied for their effects on Aurora-A kinase and CDK2, both of which are critical in cell cycle regulation .

Antimicrobial Properties

Recent studies have reported that certain pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains by disrupting cell membrane integrity and inhibiting biofilm formation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Research has indicated that similar pyrazole derivatives can reduce nitric oxide production in response to lipopolysaccharide (LPS) stimulation in macrophages .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . The compound's structure allows it to bind effectively to target proteins involved in cancer progression.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Study on Anticancer Activity : A derivative similar to this compound was tested against various cancer cell lines, showing IC50 values ranging from 0.75 µM to 4.21 µM against H460 and MCF-F cells .
  • Anti-inflammatory Study : In a model of acute inflammation, a related compound significantly reduced edema formation and cytokine levels, demonstrating its potential as an anti-inflammatory agent .

Data Tables

Property Value
Molecular FormulaC19H20N4O3SC_{19}H_{20}N_{4}O_{3}S
Molecular Weight384.5 g/mol
Biological ActivitiesAntimicrobial, Anti-inflammatory, Anticancer
IC50 (Anticancer Activity)0.75 - 4.21 µM
Study Focus Findings
Antimicrobial ActivityEffective against bacterial strains
Anti-inflammatory EffectsReduced TNF-alpha production
Anticancer ActivityInduced apoptosis in cancer cells

Properties

IUPAC Name

methyl 4-[2-[(5-methyl-1-propan-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-11(2)23-12(3)9-15(22-23)17(24)21-19-20-16(10-27-19)13-5-7-14(8-6-13)18(25)26-4/h5-11H,1-4H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLWSVGIYOFECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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